1-Butyl-isonicotinoylpiperidine
Description
1-Butyl-isonicotinoylpiperidine is a piperidine derivative characterized by a piperidine ring substituted with a butyl group (C₄H₉) and an isonicotinoyl moiety (C₅H₄N–CO–). This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for neuroactive or antimicrobial agents.
Properties
CAS No. |
77954-39-3 |
|---|---|
Molecular Formula |
C15H25Cl2N3O |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(1-butylpiperidin-4-yl)pyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-3-10-18-11-6-14(7-12-18)17-15(19)13-4-8-16-9-5-13;;/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H,17,19);2*1H |
InChI Key |
HHDLRODYAQSKSM-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Canonical SMILES |
CCCCN1CCC(CC1)NC(=O)C2=CC=NC=C2.Cl.Cl |
Synonyms |
1-butyl-isonicotinoylpiperidine 1-butyl-isonicotinoylpiperidine dihydrochloride BG 26 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Analogs for Comparison:
- Piperidine, 1-(1-oxo-2-butenyl) (C₉H₁₅NO): Features a piperidine ring substituted with an α,β-unsaturated ketone (1-oxo-2-butenyl) group .
- 1-Benzylpiperidine : Contains a benzyl substituent, imparting aromaticity and lipophilicity.
- Nicotinoylpiperidine: Substituted with a nicotinoyl group (pyridine-3-carboxamide), differing in regiochemistry from the isonicotinoyl (pyridine-4-carboxamide) group.
Comparative Analysis:
Table 1: Structural and Hypothetical Physicochemical Properties
Key Findings:
Substituent Effects on Reactivity: The α,β-unsaturated ketone in Piperidine, 1-(1-oxo-2-butenyl) enables conjugate addition reactions, unlike the stable amide and pyridine groups in 1-Butyl-isonicotinoylpiperidine .
Solubility and Polarity: The isonicotinoyl group increases polarity relative to 1-(1-oxo-2-butenyl) derivatives, suggesting better solubility in polar aprotic solvents (e.g., DMSO). Nicotinoylpiperidine’s 3-pyridine orientation may reduce steric hindrance compared to the 4-pyridine in isonicotinoyl derivatives, affecting binding affinity in receptor models.
Thermal Stability: The reported boiling point of Piperidine, 1-(1-oxo-2-butenyl) (215–220°C) is lower than estimates for 1-Butyl-isonicotinoylpiperidine, likely due to the latter’s larger molecular weight and stronger intermolecular forces (amide hydrogen bonding).
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